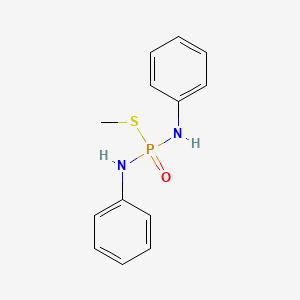![molecular formula C17H17N B14489548 1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine CAS No. 65928-26-9](/img/structure/B14489548.png)
1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine typically involves the reaction of 5- and 6-indenyl radicals with vinylacetylene. This reaction is carried out in a high-temperature chemical microreactor at approximately 1300 ± 10 K. The process involves the formation of van-der-Waals complexes, followed by the addition of the indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: It may be used in the development of bioactive molecules and in understanding biological pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through the formation of van-der-Waals complexes, followed by addition reactions, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-yl)-1H-pyrrole: This compound features a pyrrole ring fused to a naphthalene structure, similar to 1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine.
2-Naphthalen-1-yl-cyclopentanone: Another related compound with a cyclopentanone ring fused to a naphthalene structure.
Uniqueness
This compound is unique due to its specific structural arrangement, which combines a pyrrolidine ring with a cyclopenta[a]naphthalene framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
65928-26-9 |
|---|---|
Molecular Formula |
C17H17N |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-(1H-cyclopenta[a]naphthalen-2-yl)pyrrolidine |
InChI |
InChI=1S/C17H17N/c1-2-6-16-13(5-1)7-8-14-11-15(12-17(14)16)18-9-3-4-10-18/h1-2,5-8,11H,3-4,9-10,12H2 |
InChI Key |
BFYMSBGSHUTBBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


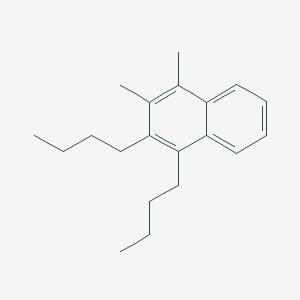
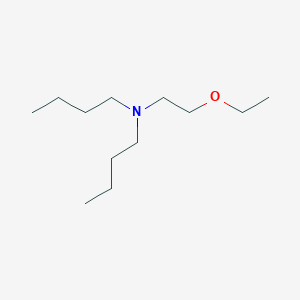

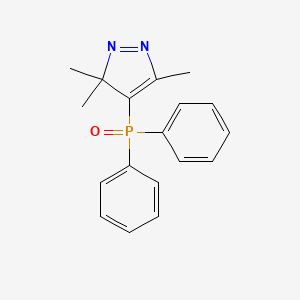
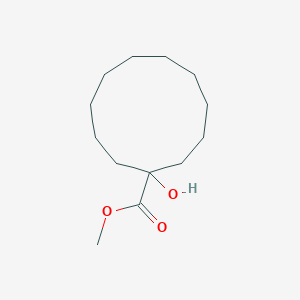
![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)
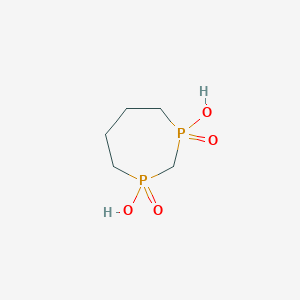
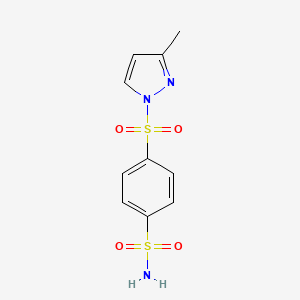
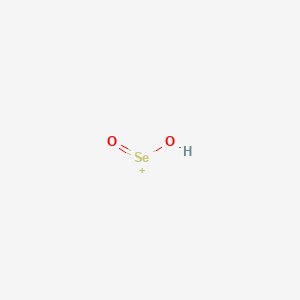

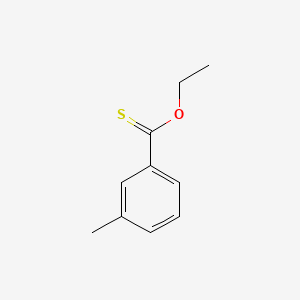
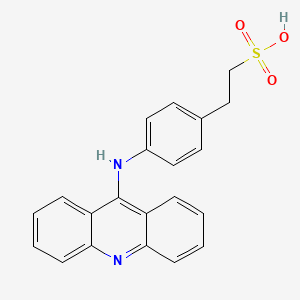
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
